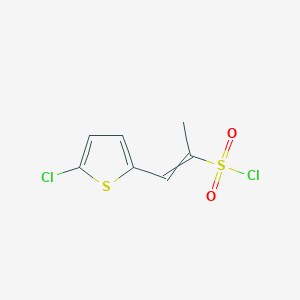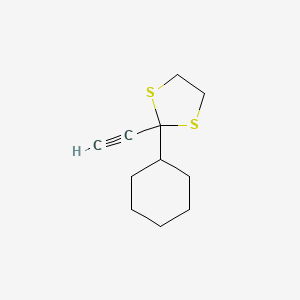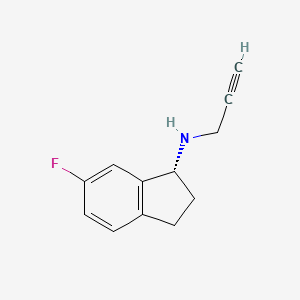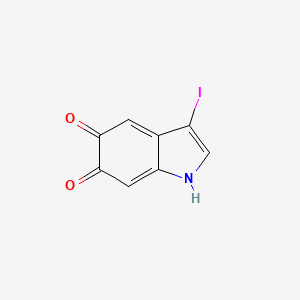![molecular formula C14H18O4 B14178131 Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate CAS No. 918402-92-3](/img/structure/B14178131.png)
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes a benzoate group and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl 2,2-dimethylpropanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate. These products can then interact with various molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the 2,2-dimethylpropanoyl group.
Methyl 3-hydroxybenzoate: Similar benzoate structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with a hydroxyl group at the ortho position.
Uniqueness
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
918402-92-3 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethyl 3-(2,2-dimethylpropanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-5-17-12(15)10-7-6-8-11(9-10)18-13(16)14(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
BDNRNZTYWLZRCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)








![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
